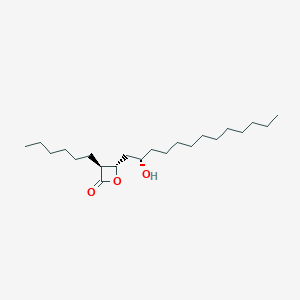

(3S,4S)-3-己基-4-((S)-2-羟基十三烷基)氧杂环-2-酮

描述

Synthesis Analysis

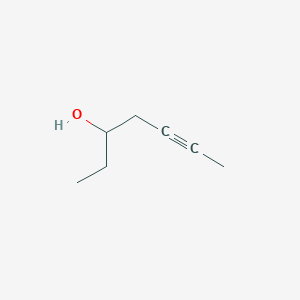

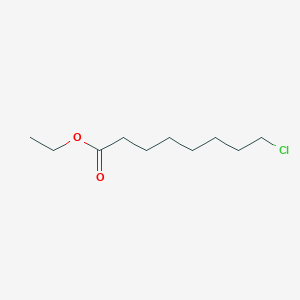

The synthesis of oxetane-containing compounds, like (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one, often involves innovative methods to form the strained oxetane ring. A notable method for synthesizing oxetane derivatives is through gold-catalyzed reactions of propargylic alcohols, which proceed without the exclusion of moisture or air, suggesting a potentially general entry into alpha-oxo metal carbene chemistry without using hazardous diazo ketones (Ye, He, & Zhang, 2010). Additionally, asymmetric syntheses approaches using metalated SAMP/RAMP hydrazones have been applied to prepare 2-substituted oxetan-3-ones, indicating a method to achieve high enantioselectivities and yields in oxetane synthesis (Geden, Beasley, Clarkson, & Shipman, 2013).

Molecular Structure Analysis

The molecular structure of oxetane compounds is characterized by the presence of a four-membered ring, which imparts a significant strain on the molecule, affecting its reactivity and physical properties. The structural analysis of similar compounds has been facilitated by various spectroscopic techniques, including NMR and X-ray crystallography, which provide insights into the conformation and stereochemistry of these molecules. For example, studies on related oxetane derivatives have elucidated their conformations and potential intramolecular interactions, which play a crucial role in their reactivity and applications (Xie et al., 2003).

Chemical Reactions and Properties

Oxetane-containing compounds participate in various chemical reactions, leveraging the ring strain for ring-opening reactions and serving as precursors for further functionalization. The oxetane ring can undergo reactions with nucleophiles, leading to the formation of new carbon-oxygen and carbon-nitrogen bonds. These reactions are pivotal for synthesizing a wide range of organic molecules, including pharmaceuticals and polymers. For instance, the base-mediated synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes, and hydroxylamine hydrochloride showcases the versatility of oxetane derivatives in organic synthesis (Wang et al., 2016).

Physical Properties Analysis

The physical properties of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one, such as melting point, solubility, and boiling point, are influenced by the oxetane ring and the alkyl side chains. These properties are critical for determining the compound's suitability for various applications, including its role as an intermediate in organic synthesis. Studies on similar oxetane derivatives have provided insights into their solubility and thermal stability, which are essential for their practical applications (Okada, Sumitomo, & Hishida, 1983).

Chemical Properties Analysis

The chemical properties of oxetane-containing compounds are significantly influenced by the presence of the oxetane ring. This includes their reactivity towards nucleophiles, electrophiles, and various reagents used in organic synthesis. The strained nature of the oxetane ring makes it a reactive site for ring-opening reactions, which are exploited in synthetic chemistry to introduce new functional groups or to extend the carbon skeleton of the molecule. The study of these reactions and the underlying mechanisms provides valuable information for the development of new synthetic methods and the discovery of novel compounds (Adam* & Stegmann, 2004).

科学研究应用

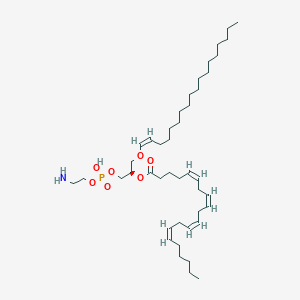

氧杂环衍生物,如氧杂环-3-醇,在合成和药物发现中很有价值。它们可以作为氧杂环酮的前体,并表现出抗炎和抗糖皮质激素等生物活性 (徐天祥等,2016)。

某些氧杂环衍生物充当α-胰凝乳蛋白酶等酶的抑制剂,表明它们在药物化学中的潜力 (D. H. Kim 和 J. Ryoo,1995)。

氧杂环参与新型吡唑的合成,表明它们在创建复杂分子结构中的作用 (Anne-Chloé M. A. Nassoy 等,2013)。

氧杂环-3-酮可以由炔丙醇制备,展示了它在药物发现的简化合成工艺中的用途 (L. Ye 等,2010)。

当氧杂环取代药物中的常见官能团时,它们可以显着改变药物的性质,如水溶性和代谢稳定性,从而影响药物设计 (Georg Wuitschik 等,2010)。

氧杂环衍生物已用于聚合物合成,展示了它们在材料科学中的多功能性 (Amy T. Bellinghiere 等,2015)。

属性

IUPAC Name |

(3S,4S)-3-hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21-20(22(24)25-21)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOUWOFYULUWNE-ACRUOGEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901208020 | |

| Record name | (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901208020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one | |

CAS RN |

68711-40-0 | |

| Record name | (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68711-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901208020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

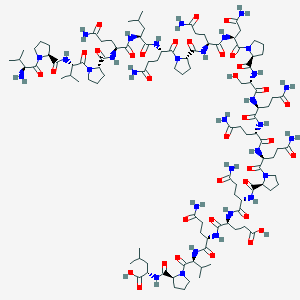

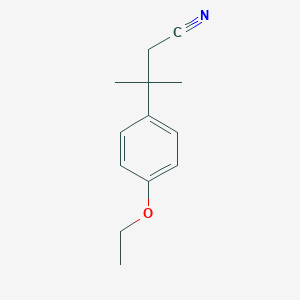

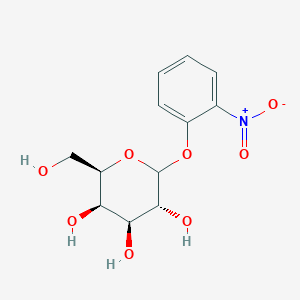

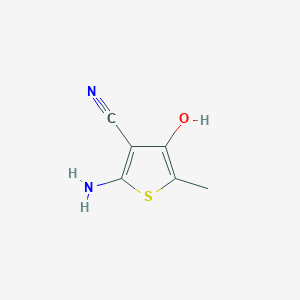

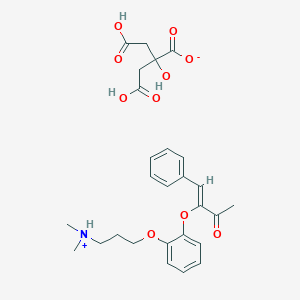

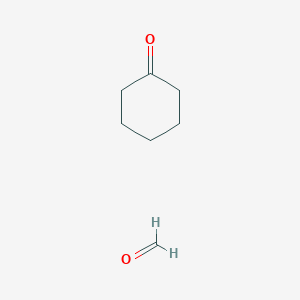

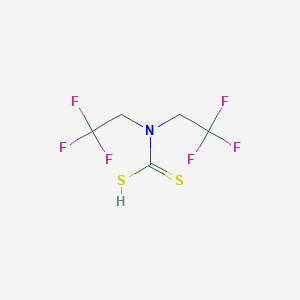

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Dimethylamino)methyl]-3-ethoxythiophene-2-carbaldehyde](/img/structure/B28668.png)